molecular formula C8H10N2O3 B12834189 Methyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate

Methyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate

Cat. No.: B12834189
M. Wt: 182.18 g/mol
InChI Key: NLQYVEOCLSIBTM-UHFFFAOYSA-N
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Description

Methyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate is a heterocyclic compound that contains both imidazole and oxazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 3-(4-methoxyphenylamino)-5,6-dihydro-2H-1,4-oxazine with substituted phenacyl bromides . The reaction occurs at the exocyclic nitrogen atom, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar reaction conditions as those used in laboratory settings, with optimizations for scale-up and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and oxygen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Methyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound may be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole and oxazine derivatives, such as:

Uniqueness

Methyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of imidazole and oxazine rings makes it a versatile compound for various applications.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

methyl 6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carboxylate

InChI

InChI=1S/C8H10N2O3/c1-12-8(11)6-4-9-7-5-13-3-2-10(6)7/h4H,2-3,5H2,1H3

InChI Key

NLQYVEOCLSIBTM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C2N1CCOC2

Origin of Product

United States

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